2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal hydrate
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Overview
Description
Perfluoroheptanal hydrate is a fluorinated organic compound with the molecular formula C7H2F12O·H2O . It is a derivative of perfluoroheptanal, where the aldehyde group is hydrated. This compound is known for its unique properties due to the presence of multiple fluorine atoms, making it highly stable and resistant to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroheptanal hydrate can be synthesized through the ozonolysis of perfluoro-1-octene . The reaction involves the cleavage of the double bond in perfluoro-1-octene using ozone, followed by reduction to yield perfluoroheptanal. The aldehyde group in perfluoroheptanal is then hydrated to form perfluoroheptanal hydrate.
Industrial Production Methods
Industrial production of perfluoroheptanal hydrate typically involves large-scale ozonolysis of perfluoro-1-alkenes, followed by hydration of the resulting aldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluoroheptanal hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form perfluoroheptanoic acid.
Reduction: The aldehyde group can be reduced to form perfluoroheptanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluoroheptanoic acid.
Reduction: Perfluoroheptanol.
Substitution: Various substituted perfluoroheptanal derivatives.
Scientific Research Applications
Perfluoroheptanal hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Used in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of perfluoroheptanal hydrate involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to chemical reactions, it can act as a protective agent in various applications. Its fluorinated structure allows it to interact with hydrophobic environments, making it useful in applications such as drug delivery and medical imaging .
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptane: A fully fluorinated alkane with similar stability and hydrophobic properties.
Perfluorohexyloctane: A semifluorinated alkane used in ophthalmology for treating dry eye disease.
Uniqueness
Perfluoroheptanal hydrate is unique due to its aldehyde group, which allows it to undergo various chemical reactions that other fully fluorinated compounds cannot. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H3F13O2 |
---|---|
Molecular Weight |
366.08 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanal;hydrate |
InChI |
InChI=1S/C7HF13O.H2O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h1H;1H2 |
InChI Key |
RCQKMDOCAFTIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.O |
Origin of Product |
United States |
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